molecular formula C11H19NO4S B1404998 (4S)-1-Boc-4-mercapto-L-proline methyl ester CAS No. 1675245-21-2

(4S)-1-Boc-4-mercapto-L-proline methyl ester

Cat. No.: B1404998
CAS No.: 1675245-21-2
M. Wt: 261.34 g/mol
InChI Key: CHOZATQWCASPQA-YUMQZZPRSA-N
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Description

(4S)-1-Boc-4-mercapto-L-proline methyl ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a mercapto group, and a methyl ester group. These functional groups make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-Boc-4-mercapto-L-proline methyl ester typically involves the protection of the amino group of L-proline with a Boc group, followed by the introduction of a mercapto group at the 4-position and esterification of the carboxyl group. The reaction conditions often include the use of reagents such as di-tert-butyl dicarbonate for Boc protection, thiolating agents for the mercapto group, and methanol for esterification.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Boc-4-mercapto-L-proline methyl ester undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted derivatives of this compound.

Scientific Research Applications

(4S)-1-Boc-4-mercapto-L-proline methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (4S)-1-Boc-4-mercapto-L-proline methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides protection during synthesis, while the mercapto group can form covalent bonds with target molecules, modulating their activity. The ester group facilitates the compound’s incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-1-Boc-4-hydroxy-L-proline methyl ester
  • (4S)-1-Boc-4-amino-L-proline methyl ester
  • (4S)-1-Boc-4-fluoro-L-proline methyl ester

Uniqueness

(4S)-1-Boc-4-mercapto-L-proline methyl ester is unique due to the presence of the mercapto group, which imparts distinct reactivity and allows for the formation of sulfur-containing derivatives. This makes it particularly valuable in the synthesis of thiol-containing peptides and other biologically active molecules.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-6-7(17)5-8(12)9(13)15-4/h7-8,17H,5-6H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOZATQWCASPQA-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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